6-Benzothiazolecarboxaldehyde

Description

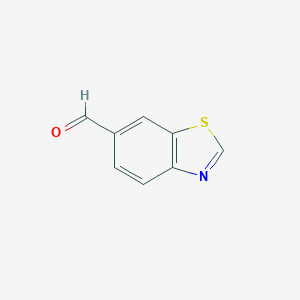

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSFPLJXSHRMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568033 | |

| Record name | 1,3-Benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-67-4 | |

| Record name | 6-Benzothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19989-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzothiazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the basic properties of 6-Benzothiazolecarboxaldehyde?

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzothiazolecarboxaldehyde, a heterocyclic aldehyde, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Properties

This compound is a solid at room temperature, with its appearance ranging from white to yellow or brown.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅NOS | |

| Molecular Weight | 163.2 g/mol | |

| Predicted Boiling Point | 311.4 °C at 760 mmHg | |

| Physical Form | Solid | |

| Appearance | White to yellow to brown crystalline powder or low melting solid | [1] |

| Storage Temperature | 4°C, stored under nitrogen |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system and the aldehydic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the aldehyde group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key resonances will include those for the carbonyl carbon of the aldehyde, the carbons of the benzothiazole ring, and the carbons of any substituents.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands are expected for the carbonyl (C=O) stretch of the aldehyde, C-H stretching and bending vibrations of the aromatic ring, and vibrations associated with the benzothiazole nucleus.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would confirm the molecular weight, and the fragmentation pattern would offer insights into the structural components of this compound.

Synthesis Protocols

The synthesis of benzothiazole derivatives can be achieved through various methods, with the most common being the condensation of 2-aminothiophenols with aldehydes, ketones, carboxylic acids, or acyl chlorides.[2] A general experimental workflow for the synthesis of a benzothiazole derivative from an aldehyde is outlined below.

Caption: General workflow for synthesizing benzothiazole derivatives.

A variety of catalysts and reaction conditions can be employed to facilitate this transformation, including the use of hydrogen peroxide/HCl, ammonium chloride, or microwave irradiation.[2] The choice of method can influence reaction time and yield.[2]

Biological Activity

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range of bacterial and fungal pathogens.[3] The mechanism of action can vary depending on the specific substitutions on the benzothiazole ring.

Anticancer Activity

The benzothiazole scaffold is a privileged structure in the design of anticancer agents.[4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4]

Modulation of Signaling Pathways

Recent research has highlighted the ability of benzothiazole derivatives to modulate key cellular signaling pathways implicated in disease. Of particular interest is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a validated target in cancer therapy. Certain benzothiazole derivatives have been designed as potent inhibitors of the STAT3 pathway. The general mechanism of STAT3 inhibition is depicted in the following diagram.

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its derivatives. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound serves as a valuable building block for the synthesis of a diverse range of compounds with significant biological potential. This guide provides a foundational understanding of its core properties and outlines key experimental considerations for its use in research and development. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

- 1. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives | Semantic Scholar [semanticscholar.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

The Versatile Benzothiazole Scaffold: A Comprehensive Review of its Medicinal Chemistry Applications

A Deep Dive into the Pharmacological Prowess of Benzothiazole Derivatives Reveals a Treasure Trove for Drug Discovery

This technical guide provides an in-depth exploration of the medicinal chemistry applications of benzothiazoles, a pivotal class of heterocyclic compounds in modern drug discovery.[1][2][3][4] Tailored for researchers, scientists, and drug development professionals, this whitepaper meticulously details the synthesis, biological activities, and structure-activity relationships of these versatile molecules. Benzothiazole and its derivatives are integral components of many natural and synthetic bioactive molecules and have demonstrated a broad spectrum of pharmacological activities with generally low toxic effects.[2]

Benzothiazole-based compounds have shown significant therapeutic potential across numerous areas, including oncology, neurology, and infectious diseases.[1][3][5] Their diverse biological activities encompass anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antitubercular properties.[1][4][5] This guide systematically reviews the current advancements and provides a structured overview of their applications, aiming to spur further innovation in the rational design of more effective and less toxic benzothiazole-based medications.[1]

Anticancer Activity: A Major Focus of Benzothiazole Research

The fight against cancer represents one of the most significant areas of benzothiazole research.[2][6] These compounds have been shown to be effective against various cancer cell lines through a multitude of mechanisms, including the induction of apoptosis, interference with the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8] For instance, certain 2-substituted benzothiazoles have demonstrated potent inhibitory effects on breast cancer cells by downregulating EGFR activity and modulating pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9] The development of the antitumor benzothiazole prodrug, Phortress, highlights the clinical potential of this scaffold.[2]

Below is a summary of the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 41 | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [10][11] |

| 42 | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [10][11] |

| 55 | HT-29 | 0.024 | [10][11][12] |

| 55 | H460 | 0.29 | [10][11][12] |

| 55 | A549 | 0.84 | [10][11][12] |

| 55 | MDA-MB-231 | 0.88 | [10][11][12] |

| 7e | SKRB-3 (Breast Cancer) | 0.0012 | [13] |

| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [13] |

| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [13] |

| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [13] |

| 61 | A549 | 10.67 ± 2.02 µg/mL | [10][12] |

| 62 | A549 | 9.0 ± 1.0 µg/mL | [10][12] |

Neurodegenerative Diseases: A Beacon of Hope

Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[14][15] Their mechanism of action in this context is often multi-targeted, involving the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[15][16] Riluzole, a benzothiazole-containing drug, is used to treat amyotrophic lateral sclerosis due to its neuroprotective effects.[14][15][17] The ability of these compounds to penetrate the blood-brain barrier and interact with targets in the central nervous system makes them particularly attractive for further development.

Herein, we present inhibitory activities of some multitarget-directed benzothiazole ligands for Alzheimer's disease.

| Compound ID | Target | Ki (µM) | IC50 (µM) | Reference |

| 4b | Histamine H3 Receptor | 0.012 | - | [15] |

| 3s | Histamine H3 Receptor | - | - | |

| 3s | AChE | - | 6.7 | [15] |

| 3s | BuChE | - | 2.35 | [15] |

| 3s | MAO-B | - | 1.6 | [15] |

| A13 | AChE | - | 15.26 | [18] |

| 4f | AChE | - | 0.0234 | [16] |

| 4f | MAO-B | - | 0.0403 | [16] |

Broad-Spectrum Antimicrobial and Antiviral Potential

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Benzothiazole derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and viruses.[19][20][21] They have been shown to inhibit essential microbial enzymes, such as dihydropteroate synthase (DHPS) in bacteria.[22] In the realm of virology, benzothiazole-based compounds have emerged as promising leads against various viruses, including Human Immunodeficiency Virus (HIV).[23]

The following table summarizes the antimicrobial and antiviral activities of selected benzothiazole derivatives.

| Compound ID | Activity | Organism/Virus | MIC (µg/mL) | Reference |

| 3 | Antibacterial | E. coli | 25 | [21] |

| 4 | Antibacterial | E. coli | 25 | [21] |

| 3 | Antifungal | C. albicans | 100 | [21] |

| 4 | Antifungal | C. albicans | 100 | [21] |

| 10 | Antibacterial | S. aureus | 100 | [21] |

| 12 | Antibacterial | S. aureus | 100 | [21] |

Diverse Pharmacological Landscape: From Anticonvulsant to Anti-inflammatory

Beyond the major therapeutic areas, benzothiazoles exhibit a remarkable diversity of other biological activities. They have been investigated as anticonvulsant agents, with some derivatives showing promising results in preclinical models like the maximal electroshock (MES) test.[1][3][4] The anti-inflammatory properties of benzothiazoles are also well-documented, with some compounds showing the ability to suppress key inflammatory mediators.[1][3][5]

Key Experimental Protocols

To facilitate further research and reproducibility, this guide provides detailed methodologies for key experiments cited.

General Procedure for Synthesis of Benzothiazole Derivatives

A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.[24] For instance, 2-aminothiophenol can be reacted with benzaldehyde derivatives under ultrasonic probe irradiation for a short period (e.g., 20 minutes) at room temperature in a solvent- and catalyst-free manner to yield the corresponding benzothiazole derivatives in good yields.[25] Another approach involves the reaction of 2-aminothiophenol with formic acid, followed by conversion to the hydrochloride salt, which is often preferred for its increased solubility and stability.[26]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[27][28]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 1,000 to 100,000 cells/well) and allowed to attach and grow for approximately 24 hours.[27]

-

Compound Treatment: The cells are then exposed to serial dilutions of the benzothiazole compounds and incubated for a specific duration (e.g., 24 to 72 hours).[27][28]

-

MTT Addition: A solution of MTT (typically 5 mg/mL) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C.[27][29] During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[27]

-

Formazan Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[27][28]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[29] The intensity of the purple color is directly proportional to the number of viable cells.[27]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[13]

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[30][31][32]

-

Animal Model: The test is typically performed on mice or rats.[30][32]

-

Compound Administration: Test compounds are administered to the animals at various doses, usually via intraperitoneal or oral routes, at a predetermined time before the test.[33]

-

Electrode Application and Anesthesia: A drop of a local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas before placing the corneal electrodes to minimize discomfort. Saline is also applied to improve electrical conductivity.[30]

-

Electrical Stimulus: A high-frequency alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz) is delivered for a short duration (0.2 seconds).[30][31]

-

Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.[30][31]

-

Evaluation: The number of protected animals in each group is recorded, and the median effective dose (ED50) can be calculated.[30]

Visualizing the Pathways and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, this guide utilizes Graphviz diagrams.

Caption: General mechanisms of action for anticancer benzothiazoles.

Caption: Experimental workflow for the MTT assay.

Caption: Multi-target approach of benzothiazoles in Alzheimer's disease.

This in-depth technical guide serves as a critical resource for the scientific community, providing a solid foundation for the future design and development of novel benzothiazole-based therapeutic agents. The comprehensive data, detailed protocols, and clear visualizations aim to accelerate the translation of promising research findings into clinically effective treatments.

References

- 1. jchemrev.com [jchemrev.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. flore.unifi.it [flore.unifi.it]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors | Bentham Science [eurekaselect.com]

- 19. Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review | Scilit [scilit.com]

- 20. researchgate.net [researchgate.net]

- 21. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Benzothiazole synthesis [organic-chemistry.org]

- 25. mjas.analis.com.my [mjas.analis.com.my]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. scispace.com [scispace.com]

- 33. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

Initial Biological Activity Screening of 6-Benzothiazolecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the initial in vitro biological screening of 6-Benzothiazolecarboxaldehyde. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines standardized protocols for preliminary assessment of this compound's potential therapeutic value and provides a basis for further investigation.

Core Biological Screening

An initial screening of this compound would logically focus on three primary areas of established benzothiazole activity: anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the experimental protocols for these initial assays and present hypothetical, yet plausible, screening data based on the known activities of structurally related benzothiazole derivatives.

Table 1: Summary of Initial in vitro Biological Screening of this compound

| Biological Activity | Assay Type | Cell Line(s) / Microbial Strain(s) | Test Concentration(s) | Endpoint Measured | Hypothetical Result |

| Anticancer | MTT Cytotoxicity Assay | A549 (Human Lung Carcinoma), MCF-7 (Human Breast Adenocarcinoma) | 0.1, 1, 10, 50, 100 µM | Cell Viability (%) | IC50 > 100 µM |

| Antimicrobial | Agar Well Diffusion | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | 100 µ g/well | Zone of Inhibition (mm) | S. aureus: 8 mm, E. coli: 7 mm |

| Anti-inflammatory | Protein Denaturation Assay | Bovine Serum Albumin (BSA) | 10, 50, 100, 200, 500 µg/mL | Inhibition of Denaturation (%) | IC50 ≈ 250 µg/mL |

Note: The data presented in this table is hypothetical and serves as an illustrative example for an initial screening. Actual results may vary.

Experimental Protocols

Detailed methodologies for the key screening experiments are provided below to ensure reproducibility and standardization.

Anticancer Activity: MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of each compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[6][7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

This compound solution (in a suitable solvent like DMSO)

-

Positive control (e.g., a standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.

-

Well Creation: Use a sterile cork borer to create wells in the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: In Vitro Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[8][9][10]

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound solutions of varying concentrations

-

Reference standard (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling: Allow the mixtures to cool to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100 The IC50 value is the concentration of the compound that causes 50% inhibition of protein denaturation.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Initial Biological Screening

Caption: Workflow for the initial biological screening of this compound.

Hypothesized Signaling Pathway Inhibition

Some benzothiazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[11][12] The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition.

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

This technical guide provides a foundational approach to the initial biological screening of this compound. The provided protocols and visualizations are intended to guide researchers in their preliminary investigations into the potential therapeutic applications of this compound. Positive results from this initial screening would warrant further, more detailed mechanistic studies and in vivo validation.

References

- 1. researchgate.net [researchgate.net]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. hereditybio.in [hereditybio.in]

- 7. chemistnotes.com [chemistnotes.com]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 9. innpharmacotherapy.com [innpharmacotherapy.com]

- 10. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Literature Survey on the Synthesis of 6-Substituted Benzothiazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide-ranging pharmacological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Derivatives substituted at the 6-position are of particular interest, as this position allows for molecular modifications that can significantly modulate biological activity, influencing properties such as anti-tumor, antimicrobial, and neuroprotective effects.[3][4][5] This technical guide provides a comprehensive survey of the core synthetic strategies employed to construct 6-substituted benzothiazoles, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this vital field.

Principal Synthetic Methodologies

The construction of the 6-substituted benzothiazole core is primarily achieved through several key synthetic routes. These methods generally involve the formation of the thiazole ring onto a pre-functionalized benzene ring, ensuring the desired substituent is correctly positioned at the C-6 carbon.

Condensation of 4-Substituted-2-Aminothiophenols

The most versatile and widely employed method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[6] To obtain a 6-substituted benzothiazole, the corresponding 4-substituted-2-aminothiophenol is used as the starting material. The reaction partner can be an aldehyde, carboxylic acid, acyl chloride, or nitrile, which ultimately forms the 2-position of the benzothiazole ring.[1][7][8]

The reaction typically proceeds through the formation of a Schiff base or amide intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring system.[6][9] A variety of catalysts and reaction conditions have been developed to promote this transformation, including acidic or basic media, microwave irradiation, and ultrasound, often resulting in high yields.[7][9]

Cyclization of p-Substituted Arylthioureas (Hugershoff Synthesis)

A foundational method for preparing 2-amino-6-substituted benzothiazoles starts from a commercially available para-substituted aniline. The aniline is first converted into an N-arylthiourea intermediate by reacting it with a thiocyanate salt (e.g., KSCN, NH4SCN).[10][11] This intermediate is then subjected to an oxidative cyclization, most commonly using bromine in a solvent like acetic acid or chloroform, to form the desired 2-amino-6-substituted benzothiazole.[10][12] This pathway is particularly valuable as it leverages a wide variety of readily available anilines to introduce diverse substituents at the 6-position.

Jacobson Cyclization

The Jacobson synthesis is a classic method that involves the radical cyclization of thiobenzanilides, which are typically prepared from the reaction of a benzoyl chloride with a substituted aniline followed by thionation.[10] The cyclization is often induced by an oxidizing agent like potassium ferricyanide.[10] While less common than the condensation or arylthiourea routes, it remains an effective strategy for constructing the benzothiazole core.[10]

Ullmann-Type Coupling Reactions

Modern synthetic approaches include Ullmann-type C-S and C-N bond-forming reactions. These copper-catalyzed cross-coupling reactions can construct the benzothiazole ring system from dihalobenzenes and appropriate sulfur and nitrogen sources.[13][14][15] For instance, a four-component Ullmann coupling reaction of acyl isothiocyanates, nitro compounds, and dihalobenzenes has been developed for the efficient synthesis of various benzothiazole derivatives under mild, room-temperature conditions.[14][16]

Synthesis of Key 6-Substituted Scaffolds

The general methodologies described above can be applied to synthesize a variety of benzothiazoles with specific functional groups at the 6-position.

Synthesis of 6-Nitrobenzothiazoles

6-Nitrobenzothiazoles are crucial intermediates, as the nitro group can be readily reduced to an amine, which serves as a handle for further functionalization.[5][17] There are two primary routes to these compounds:

-

Direct Nitration: 2-Aminobenzothiazole can be nitrated using a mixture of nitric and sulfuric acid. However, this reaction often yields a mixture of isomers.[18][19] To achieve high regioselectivity for the 6-position, the 2-amino group is first protected, typically by acetylation. The resulting 2-acetylaminobenzothiazole is then nitrated, yielding predominantly the 6-nitro derivative. The acetyl group is subsequently removed via hydrolysis to give 2-amino-6-nitrobenzothiazole.[19]

-

From p-Nitroaniline: Using the arylthiourea pathway, p-nitroaniline can be reacted with potassium thiocyanate and bromine to directly form 2-amino-6-nitrobenzothiazole.[20]

Synthesis of 6-Aminobenzothiazoles

The 6-amino functionality is a key pharmacophore and a versatile synthetic handle. The most common method for its preparation is the reduction of the corresponding 6-nitrobenzothiazole.[17] Various reducing agents can be employed, such as sodium thiosulfate, tin(II) chloride, or catalytic hydrogenation.[17]

Synthesis of 6-Methoxy and 6-Hydroxybenzothiazoles

-

6-Methoxybenzothiazoles are typically synthesized via the Hugershoff method starting from p-anisidine (4-methoxyaniline).[12] The reaction with ammonium or potassium thiocyanate followed by oxidative cyclization with bromine affords 2-amino-6-methoxybenzothiazole in good yields.[12][21]

-

6-Hydroxybenzothiazoles can be prepared by the diazotization of 6-aminobenzothiazoles followed by hydrolysis.[22] Alternatively, they can be synthesized from appropriately substituted aminophenol precursors.[23]

Synthesis of 6-Halo and 6-Carboxybenzothiazoles

-

6-Halobenzothiazoles are synthesized from the corresponding 4-haloanilines using the standard arylthiourea cyclization method.[10][24] For example, 2-amino-6-fluorobenzothiazole is prepared from 4-fluoroaniline.

-

6-Carboxybenzothiazoles and their ester derivatives are important for creating amide linkages in drug development. They are synthesized from 4-aminobenzoic acid or its esters, which undergo reaction with KSCN and bromine in acetic acid to form the benzothiazole ring.[25]

Tabulated Synthesis Data

The following tables summarize quantitative data for the synthesis of various 6-substituted benzothiazoles, compiled from the literature.

Table 1: Synthesis of 2-Amino-6-nitrobenzothiazoles

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-Acetylaminobenzothiazole | HNO₃, H₂SO₄, 5-15°C; then NaOH, MeOH, 60°C | 2-Amino-6-nitrobenzothiazole | High | [19] |

| 2-Aminobenzothiazole | H₂SO₄, HNO₃, <20°C | 2-Amino-6-nitrobenzothiazole | ~20% | [18][19] |

| p-Nitroaniline | KSCN, Br₂, Acetic Acid | 2-Amino-6-nitrobenzothiazole | N/A | [20] |

| 2-Amino-5-nitrobenzenethiol | Methyl formate, 150°C (microwave) | 6-Nitrobenzothiazole | 89.4% | [17] |

Table 2: Synthesis of 2-Amino-6-aminobenzothiazoles

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 6-Nitrobenzothiazole | Sodium thiosulfate, Acetone/Water, 50°C | 6-Aminobenzothiazole | N/A | [17] |

Table 3: Synthesis of 2-Amino-6-methoxybenzothiazoles

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| p-Anisidine | NH₄SCN, Glacial Acetic Acid, Br₂ | 2-Amino-6-methoxybenzothiazole | 94.4% | [12][21] |

| p-Anisidine | KSCN, H₂SO₄, SO₂Cl₂ | 2-Amino-6-methoxybenzothiazole | High | [11] |

Table 4: Synthesis of Other 6-Substituted Benzothiazoles

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 4-Fluorochloroaniline | KSCN, Glacial Acetic Acid, Br₂ | 2-Amino-6-fluoro-7-chlorobenzothiazole | N/A | [24] |

| Methyl 4-aminobenzoate | KSCN, Glacial Acetic Acid, Br₂, rt | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | High | [25] |

| 6-Aminobenzothiazole | NaNO₂, H₂SO₄; then hydrolysis | 6-Hydroxybenzothiazole | N/A | [22] |

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations cited in the literature.

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Nitration of Protected 2-Aminobenzothiazole[19]

-

Acetylation (Protection): While not detailed in the patent, 2-aminobenzothiazole is first acetylated to form 2-acetylaminobenzothiazole using standard methods (e.g., acetic anhydride).

-

Nitration: 192 g (1.0 mol) of 2-acetylaminobenzothiazole is added to 490 g of sulfuric acid monohydrate at 20-30°C. The mixture is cooled to 5-10°C.

-

A nitrating mixture (200 g of mixed acid containing 31.5% nitric acid) is added dropwise, maintaining the temperature between 5-10°C.

-

After the addition is complete, the mixture is stirred at 10-15°C for 2 hours.

-

The reaction mixture is then discharged onto 1,000 g of ice. The precipitated 2-acetylamino-6-nitrobenzothiazole is filtered and washed with water.

-

Hydrolysis (Deprotection): The water-moist presscake of 2-acetylamino-6-nitrobenzothiazole is suspended in 1,650 ml of methanol.

-

The suspension is heated to 60°C and the pH is adjusted to 10.5 with concentrated sodium hydroxide solution. The pH is maintained at 10.5 for 5 hours.

-

The mixture is cooled to 20°C. The crystallized product, 2-amino-6-nitrobenzothiazole, is isolated by filtration, washed with methanol, and then with water until alkali-free.

-

The final product is dried at 50°C in a vacuum drying cabinet.

Protocol 2: Synthesis of 6-Aminobenzothiazole via Reduction[17]

-

A mixed solvent of 15 ml acetone and 7.5 ml water is prepared.

-

0.26 g (0.68 mmol) of 6-nitrobenzothiazole is dissolved in the mixed solvent. The mixture is heated at 50°C for 3 minutes to ensure complete dissolution.

-

2.36 g of sodium thiosulfate is then added to the solution.

-

The reaction is monitored by TLC. Upon completion, the product, 6-aminobenzothiazole, is isolated and purified.

Protocol 3: Synthesis of 2-Amino-6-methoxybenzothiazole[12]

-

A solution of p-methoxy aniline (p-anisidine) (0.085 mol, 10.6 g) in glacial acetic acid (40 ml) is prepared.

-

This solution is added to a solution of ammonium thiocyanate (0.308 mol) dissolved in glacial acetic acid (75 ml).

-

The resulting mixture is cooled to 0°C.

-

A solution of bromine (6.5 ml) dissolved in glacial acetic acid (30 ml) is added dropwise over 30 minutes with constant stirring, keeping the temperature low.

-

After the reaction is complete, the product is worked up, typically by pouring into water and neutralizing to precipitate the 2-amino-6-methoxybenzothiazole, which is then filtered, washed, and recrystallized.

Protocol 4: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate[27]

-

Methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (KSCN, 4 equivalents) are dissolved in glacial acetic acid.

-

The mixture is stirred for 45 minutes at room temperature and then cooled to 10°C.

-

Bromine (2 equivalents), dissolved in a small amount of acetic acid, is added dropwise to the cooled mixture.

-

The reaction mixture is then stirred at room temperature overnight.

-

For workup, the mixture is added to dichloromethane (40 mL) and neutralized with a saturated aqueous NaHCO₃ solution (60 mL).

-

The phases are separated, and the organic phase is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 35 mL) and brine (3 x 30 mL).

-

The organic layer is dried over Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the product.

References

- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 2. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 3. benchchem.com [benchchem.com]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction | Semantic Scholar [semanticscholar.org]

- 17. Page loading... [wap.guidechem.com]

- 18. rjpbcs.com [rjpbcs.com]

- 19. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 20. jocpr.com [jocpr.com]

- 21. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 22. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Targets for 6-Benzothiazolecarboxaldehyde Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential pharmacological targets of 6-benzothiazolecarboxaldehyde analogues. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities. Analogues derived from this compound, particularly Schiff base derivatives, have emerged as promising candidates for the development of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

This compound analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways, particularly the PI3K/Akt pathway.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound Schiff base analogues.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | MCF-7 (Breast) | 12.73 | [1] |

| A549 (Lung) | 13.76 | [1] | |

| 5f | MCF-7 (Breast) | 13.78 | [1] |

| A549 (Lung) | 13.44 | [1] | |

| 5i | MCF-7 (Breast) | 10.65 | [1] |

| A549 (Lung) | 10.89 | [1] | |

| SP16 | HeLa (Cervical) | 2.517 (µg/ml) | [2] |

Key Pharmacological Target: PI3K/Akt Signaling Pathway

Several studies have implicated the PI3K/Akt signaling pathway as a key target for the anticancer effects of benzothiazole derivatives.[3][4][5] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of PI3K and/or Akt leads to the downregulation of anti-apoptotic signals and the activation of pro-apoptotic machinery, ultimately resulting in cancer cell death. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Analogues of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 25 | [6] |

| B. subtilis | 50 | [6] | |

| E. coli | 25 | [6] | |

| C. albicans | 100 | [6] | |

| Compound 4 | S. aureus | 50 | [6] |

| B. subtilis | 50 | [6] | |

| E. coli | 25 | [6] | |

| C. albicans | 100 | [6] | |

| Compound 11a | L. monocytogenes | 0.10-0.25 (mg/mL) | [7] |

| P. aeruginosa | 0.10-0.25 (mg/mL) | [7] | |

| E. coli | 0.10-0.25 (mg/mL) | [7] | |

| S. aureus | 0.10-0.25 (mg/mL) | [7] |

Potential Antimicrobial Targets

The antimicrobial mechanism of action for benzothiazole derivatives is believed to involve the inhibition of essential microbial enzymes. One such proposed target is dihydroorotase , an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis in bacteria.[6] Inhibition of this enzyme would disrupt microbial growth and replication.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

This compound analogues (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.

-

Inoculation: Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well.

-

Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antimicrobial agent.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Recent studies have highlighted the potential of benzothiazole derivatives as neuroprotective agents, with possible applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10]

Potential Neuroprotective Targets

The neuroprotective effects of various compounds are often associated with the modulation of signaling pathways that control oxidative stress, inflammation, and apoptosis in neuronal cells. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which includes ERK, JNK, and p38, is a key regulator of these processes.[11][12][13][14] Dysregulation of the MAPK pathway is implicated in the pathogenesis of neurodegenerative diseases. Certain natural compounds have been shown to exert neuroprotective effects by modulating MAPK signaling, reducing oxidative stress and neuronal apoptosis.[12][13] While direct evidence for this compound analogues is still emerging, the broader class of benzothiazoles suggests this as a plausible target.

Experimental Protocol: In Vitro Neuroprotection Assay (Conceptual)

A conceptual protocol for assessing the neuroprotective effects of this compound analogues using a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

-

This compound analogues

-

Reagents for assessing cell viability (e.g., MTT) and apoptosis (e.g., Caspase-3/7 assay kit)

-

Antibodies for Western blot analysis of MAPK pathway proteins (e.g., phospho-p38, phospho-JNK)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

-

Pre-treatment: Treat the differentiated cells with various concentrations of the this compound analogues for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin (e.g., 6-OHDA or H2O2) to induce oxidative stress and neuronal damage.

-

Assessment of Cell Viability: Perform an MTT assay to quantify the protective effect of the analogues against neurotoxin-induced cell death.

-

Apoptosis Assay: Measure the activity of caspase-3 and -7 to determine the extent of apoptosis and the anti-apoptotic effect of the compounds.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the MAPK pathway (p38, JNK, ERK) to investigate the modulation of this pathway by the test compounds.

Conclusion

This compound analogues represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their emerging potential in neuroprotection, warrant further investigation. The primary pharmacological targets appear to involve the modulation of key signaling pathways such as PI3K/Akt in cancer and potentially the MAPK pathway in neurodegenerative diseases, as well as the inhibition of essential microbial enzymes. The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of these promising compounds. Future research should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]

- 2. ijper.org [ijper.org]

- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Experimental Procedure for Schiff Base Condensation with 6-Benzothiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of Schiff bases via the condensation reaction of 6-benzothiazolecarboxaldehyde with primary amines. It includes comprehensive protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The benzothiazole moiety, in particular, is a privileged structure found in numerous pharmacologically active molecules. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a versatile and straightforward method for generating molecular diversity. This application note details the experimental procedure for the synthesis of Schiff bases using this compound as the aldehyde component.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of Schiff bases derived from this compound.

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the acid-catalyzed condensation of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (5% w/v)

-

Distilled water

-

Anhydrous Sodium Sulfate

-

Solvents for recrystallization (e.g., Ethanol, Methanol)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15-20 mL). To this solution, add the substituted aniline (1.0 eq.).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 3-6 hours.

-

Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. A solid product may precipitate out. If so, collect the precipitate by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water (50 mL) with stirring.

-

Neutralization: Neutralize the aqueous mixture with a 5% sodium bicarbonate solution to remove any remaining acetic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

-

Drying: Dry the purified crystals in a desiccator over anhydrous sodium sulfate.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of Schiff bases derived from this compound.

Table 1: Reaction Conditions and Yields

| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 4 | 85-95 |

| 4-Methoxyaniline | Ethanol | Glacial Acetic Acid | 3 | 88-97 |

| 4-Nitroaniline | Ethanol | Glacial Acetic Acid | 5 | 80-90 |

| Aniline | Methanol | Piperidine | 6 | 82-92 |

Table 2: Spectroscopic Characterization Data

| Schiff Base Derivative | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- | Mass Spec (m/z) [M+H]⁺ |

| N-(4-chlorobenzylidene)-1,3-benzothiazol-6-amine | 1610-1630 | 8.2-8.5 | Calculated: 273.0, Found: 273.1 |

| N-(4-methoxybenzylidene)-1,3-benzothiazol-6-amine | 1605-1625 | 8.1-8.4 | Calculated: 269.1, Found: 269.2 |

| N-(4-nitrobenzylidene)-1,3-benzothiazol-6-amine | 1615-1635 | 8.3-8.6 | Calculated: 284.0, Found: 284.1 |

| N-(benzylidene)-1,3-benzothiazol-6-amine | 1612-1632 | 8.2-8.5 | Calculated: 239.1, Found: 239.1 |

Note: The exact values will vary depending on the specific amine used in the condensation reaction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Postulated Anticancer Signaling Pathway

Benzothiazole-containing Schiff bases have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. The following diagram depicts a postulated signaling pathway for the anticancer action of a hypothetical Schiff base derived from this compound.

Synthesis of Novel Antimicrobial Agents from 6-Benzothiazolecarboxaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of promising antimicrobial compounds derived from 6-benzothiazolecarboxaldehyde. The focus is on two key classes of derivatives: Schiff bases and chalcones, which have demonstrated significant potential in the development of new antimicrobial agents. The methodologies outlined herein are based on established synthetic routes and provide a foundation for further research and optimization in the pursuit of novel therapeutics to combat antimicrobial resistance.

Introduction to this compound Derivatives as Antimicrobial Agents

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a versatile starting material for the synthesis of various derivatives, primarily through reactions involving its aldehyde functional group.

Schiff Bases: The condensation of the aldehyde group with primary amines yields Schiff bases (imines). The resulting C=N bond is crucial for their biological activity, which is believed to involve interference with cellular processes through mechanisms such as enzyme inhibition and disruption of cell membranes.

Chalcones: The Claisen-Schmidt condensation of this compound with acetophenone derivatives produces chalcones. These α,β-unsaturated ketones are known to interact with biological macromolecules, and their antimicrobial effects are often attributed to their ability to act as Michael acceptors.

This document details the synthesis, characterization, and antimicrobial evaluation of these two classes of compounds derived from this compound.

Synthesis of Antimicrobial Compounds

Two primary synthetic pathways are presented for the derivatization of this compound into Schiff bases and chalcones.

Synthesis of Schiff Bases via Condensation Reaction

The synthesis of Schiff bases from this compound involves the condensation reaction with various primary amines. A general reaction scheme is depicted below:

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol:

A representative protocol for the synthesis of a Schiff base derivative from this compound is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the reaction mixture for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and dry it under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

-

Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is achieved through the base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone derivative.

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol:

A general procedure for the synthesis of a chalcone derivative from this compound is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.

-

Base Addition: To this solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and stir the mixture at room temperature.

-

Aldehyde Addition: Slowly add a solution of this compound (1.0 eq.) in ethanol to the reaction mixture.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

-

Monitoring: Monitor the reaction progress using TLC.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the washings are neutral to litmus paper. Dry the crude product and recrystallize from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol for MIC Determination:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized Schiff base and chalcone derivatives.

Table 1: Synthesis and Characterization of Schiff Base Derivatives of this compound

| Compound ID | R-group of Amine | Yield (%) | Melting Point (°C) |

| SB-1 | 4-Chlorophenyl | 85 | 178-180 |

| SB-2 | 4-Methoxyphenyl | 82 | 165-167 |

| SB-3 | 2-Hydroxyphenyl | 78 | 192-194 |

Table 2: Antimicrobial Activity (MIC in µg/mL) of Schiff Base Derivatives

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| SB-1 | 16 | 8 | 32 | 64 | 32 |

| SB-2 | 32 | 16 | 64 | 128 | 64 |

| SB-3 | 8 | 4 | 16 | 32 | 16 |

| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |

| Fluconazole | - | - | - | - | 8 |

Table 3: Synthesis and Characterization of Chalcone Derivatives of this compound

| Compound ID | Substituent on Acetophenone | Yield (%) | Melting Point (°C) |

| CH-1 | H | 75 | 155-157 |

| CH-2 | 4-Chloro | 72 | 188-190 |

| CH-3 | 4-Methoxy | 78 | 162-164 |

Table 4: Antimicrobial Activity (MIC in µg/mL) of Chalcone Derivatives

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| CH-1 | 32 | 16 | 64 | 64 | 128 |

| CH-2 | 8 | 4 | 16 | 32 | 32 |

| CH-3 | 16 | 8 | 32 | 64 | 64 |

| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |

| Fluconazole | - | - | - | - | 8 |

Potential Mechanism of Action and Signaling Pathways

The antimicrobial mechanism of benzothiazole derivatives is multifaceted and can involve the inhibition of essential microbial enzymes.[1] For instance, some benzothiazole compounds have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] Others may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis.[1] The Schiff base derivatives may exert their effect by perturbing the microbial cell membrane.[1]

Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.

Further studies, such as enzyme inhibition assays and cell membrane integrity assays, are recommended to elucidate the precise mechanism of action for newly synthesized compounds.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for the development of novel antimicrobial agents from this compound. The derivatization into Schiff bases and chalcones represents a promising strategy for generating compounds with significant antibacterial and antifungal activities. The presented data underscores the potential of these scaffolds in addressing the growing challenge of antimicrobial resistance. Further optimization of the lead compounds through structure-activity relationship (SAR) studies is warranted to enhance their efficacy and pharmacokinetic properties.

References

Functionalization of the Aldehyde Group of 6-Benzothiazolecarboxaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the aldehyde group of 6-benzothiazolecarboxaldehyde. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and the ability to functionalize its aldehyde group opens avenues for the synthesis of diverse compound libraries for drug discovery and development.[1][2] This guide outlines key reactions, including Schiff base formation, reductive amination, Knoevenagel condensation, Wittig reaction, hydrazone formation, and oxime synthesis.

Introduction to this compound Functionalization

The aldehyde group at the 6-position of the benzothiazole ring system is a versatile chemical handle for a variety of organic transformations. Its reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Such derivatization is of high interest in the field of drug development, as benzothiazole-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this compound enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Functionalization Reactions

The following sections detail common and effective methods for modifying the aldehyde group of this compound. Each section includes a brief overview, a generalized reaction scheme, a summary of quantitative data in a tabular format, and a detailed experimental protocol for a representative transformation.

Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic synthesis.[3] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by the elimination of water.[4] The resulting C=N double bond can serve as a key linkage in the synthesis of various biologically active molecules.

Generalized Reaction Scheme:

Figure 1: General scheme for Schiff base formation.

Quantitative Data for Schiff Base Formation:

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Amino-6-substituted benzothiazole | o-Vanillin | Piperidine/Ethanol | 3 h | Reflux | - | [5] |

| 6-Ethoxybenzo(d)thiazole-2-amine | 4-Bromo-2-hydroxybenzaldehyde | Ethanol | 2 h | Heating | - | [6] |

| 4,6-Difluoro-2-amino benzothiazole | 3,4-Dimethoxy benzaldehyde | Glacial Acetic Acid/Methanol | 5-7 h | 30-40°C | 55.39 | [7] |

| 4,6-Difluoro-2-amino benzothiazole | 4-(Dimethylamino) benzaldehyde | Glacial Acetic Acid/Methanol | 10-12 h | 50-60°C | 62.95 | [7] |

Experimental Protocol: Synthesis of a 6-Benzothiazole-derived Schiff Base

This protocol is adapted from a general procedure for the synthesis of benzothiazole Schiff bases.[8]

-

Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

-

Add Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.

-

Add Catalyst: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Reflux the mixture for 5-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified Schiff base.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[9] The reaction proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction in situ.[10] A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[11]

Generalized Reaction Scheme:

Figure 2: General scheme for reductive amination.

Quantitative Data for Reductive Amination:

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| Various Aldehydes | Primary/Secondary Amines | NaBH(OAc)₃ | - | - | - | [9] |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₄/Amberlyst 15 | THF/Solvent-free | Room Temp. | High | [12] |

| Aldehydes | Primary Amines | NaCNBH₃/NH₃ | - | - | Good | [13] |

| Aldehydes/Ketones | Aliphatic/Aromatic Amines | Ammonia borane/Trimethyl borate | Solvent-free | - | Very Good | [11] |

Experimental Protocol: Reductive Amination of this compound

This protocol is a generalized procedure based on established methods.[9][11]

-

Reaction Setup: To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate imine formation.

-